molecular formula C23H21ClN6 B12211873 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12211873
M. Wt: 416.9 g/mol
InChI Key: VBGKVOYAIKPLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes tert-butyl and chloro-methylphenyl groups

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The synthetic route typically starts with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structure, followed by the introduction of the tert-butylphenyl and chloro-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole and triazole moieties can enhance COX-2 selectivity while minimizing ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The compound exhibits promising anticancer activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. Research indicates that the compound may interfere with specific signaling pathways associated with tumor growth .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Key modifications that have been studied include:

  • Substituents on the phenyl rings : Variations in the tert-butyl and chloro groups can significantly affect bioactivity.
  • Pyrazolo and triazolo linkages : Altering the linkage can enhance binding affinity to biological targets.

Case Study 1: Anti-inflammatory Activity

In a study published in ACS Omega, several derivatives of pyrazolo[4,3-c]pyrimidine were synthesized and evaluated for their COX-inhibitory activities. The most potent derivative exhibited an IC50 value significantly lower than that of established COX inhibitors like Rofecoxib, showcasing its potential as a novel anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A research article detailed the evaluation of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a marked reduction in cell viability at micromolar concentrations, with apoptosis being confirmed through flow cytometry assays .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:

  • 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-d][1,2,4]triazolo[4,3-c]pyrimidine
  • 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-d]pyrimidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Biological Activity

The compound 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H19ClN6\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{6}

This structure features a pyrazolo-triazole core that is substituted with a tert-butyl and a chloro-methylphenyl group, which may influence its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties against bacteria and fungi. For instance, studies have reported that certain derivatives demonstrate efficacy against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Pyrazoles have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its derivatives.

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibits COX enzymes with IC50 values < 1 μM
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated several pyrazole derivatives for antibacterial activity. The compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Inflammation Model :
    In an experimental model involving induced inflammation in mice, derivatives of the compound demonstrated reduced swelling and pain responses compared to control groups. This suggests a promising anti-inflammatory profile .
  • Cancer Cell Line Studies :
    Research involving various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways. The findings suggest its potential as an anticancer agent .

Properties

Molecular Formula

C23H21ClN6

Molecular Weight

416.9 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-10-(3-chloro-4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21ClN6/c1-14-5-10-17(11-19(14)24)30-21-18(12-26-30)22-28-27-20(29(22)13-25-21)15-6-8-16(9-7-15)23(2,3)4/h5-13H,1-4H3

InChI Key

VBGKVOYAIKPLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)C(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.